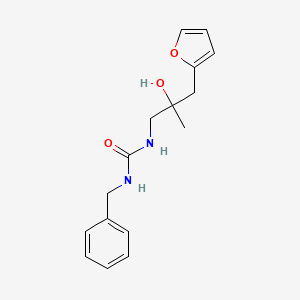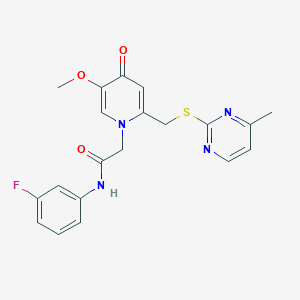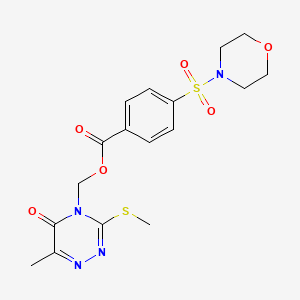![molecular formula C18H18N2O2S B2697928 N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide CAS No. 942002-70-2](/img/structure/B2697928.png)
N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, thiazole derivatives have been known to undergo various chemical reactions. For example, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Wissenschaftliche Forschungsanwendungen
Structure-Function Relationship in Antimicrobial and Anticancer Activities
Thiazolides, including derivatives of benzothiazole, exhibit a broad spectrum of antimicrobial activities against protozoan parasites, bacteria, and viruses. They have been investigated for their potential in inducing apoptosis in cancer cell lines, such as colon carcinoma. The interaction with glutathione S-transferase Pi 1 (GSTP1), a detoxification enzyme overexpressed in various tumors, including colon carcinomas, highlights their significance in cancer research. Thiazolide-induced apoptosis requires caspase activation and GSTP1 expression, indicating a specific pathway through which these compounds exert their effects. Furthermore, modifications in the benzene ring substituents of thiazolide derivatives do not significantly affect their ability to induce apoptosis, suggesting the importance of the core thiazole structure in their activity (Brockmann et al., 2014).
Anticancer Agent Development
Another area of application involves the synthesis of kinesin spindle protein (KSP) inhibitors, such as AZD4877, from a series of novel thiazolide derivatives. These compounds exhibit biochemical potency and pharmaceutical properties suitable for clinical development as anticancer agents. The inhibitory effect on KSP results in cell cycle arrest at mitosis, leading to cellular death. This demonstrates the potential of benzothiazole derivatives in the development of novel therapies for cancer treatment (Theoclitou et al., 2011).
Antibacterial Activity
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives showcases the antibacterial potential of benzothiazole compounds. These novel heterocycles, characterized by various spectroscopic techniques, displayed a broad spectrum of in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This emphasizes the role of benzothiazole derivatives in developing new antibacterial agents with broad-spectrum efficacy (Borad et al., 2015).
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-3-9-22-15-6-4-5-13(10-15)18(21)20-14-7-8-17-16(11-14)19-12-23-17/h4-8,10-12H,2-3,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVYRJHLJYGBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2697845.png)
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2697846.png)
![2-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2697848.png)



![8-(3-Chloro-1H-indole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2697859.png)
![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2697862.png)
![4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2697863.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide](/img/structure/B2697865.png)
![(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2697866.png)

![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)